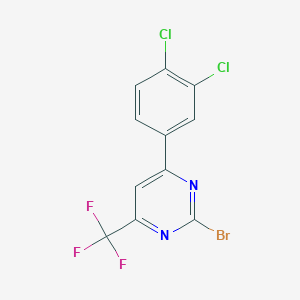
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, dichlorophenyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The bromine, dichlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The dichlorophenyl group can be introduced via a Suzuki coupling reaction using a dichlorophenylboronic acid and a palladium catalyst. The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The dichlorophenyl group can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form aminopyrimidines, while coupling reactions can form biaryl or aryl-alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dichlorophenyl group can contribute to binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyrimidine
- 6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromine and trifluoromethyl groups can enhance its reactivity and stability, while the dichlorophenyl group can provide specific interactions with biological targets.
Eigenschaften
Molekularformel |
C11H4BrCl2F3N2 |
|---|---|
Molekulargewicht |
371.96 g/mol |
IUPAC-Name |
2-bromo-4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-2-6(13)7(14)3-5/h1-4H |
InChI-Schlüssel |
YLYFZNXZOGJMRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



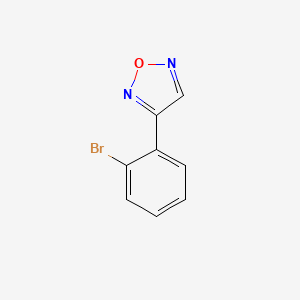
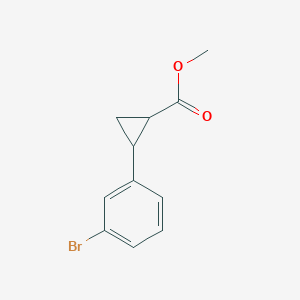
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)


![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
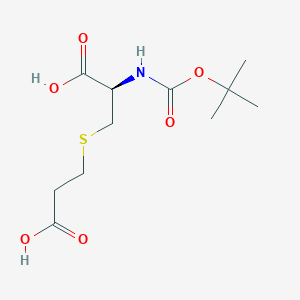
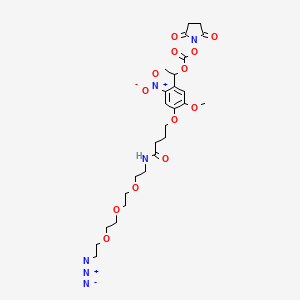

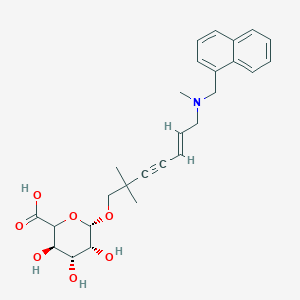
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)

